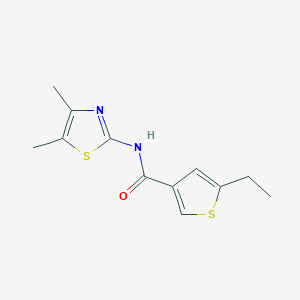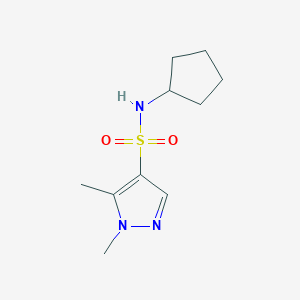![molecular formula C13H14N4O2 B4825679 4'-AMINODISPIRO[CYCLOPENTANE-1,6'-[3]AZABICYCLO[3.1.0]HEXANE-2',2''-[1,3]DIOXOLAN]-3'-ENE-1',5'-DICARBONITRILE](/img/structure/B4825679.png)
4'-AMINODISPIRO[CYCLOPENTANE-1,6'-[3]AZABICYCLO[3.1.0]HEXANE-2',2''-[1,3]DIOXOLAN]-3'-ENE-1',5'-DICARBONITRILE
Overview
Description
4’-AMINODISPIRO[CYCLOPENTANE-1,6’-3AZABICYCLO[310]HEXANE-2’,2’‘-[1,3]DIOXOLAN]-3’-ENE-1’,5’-DICARBONITRILE is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
The synthesis of 4’-AMINODISPIRO[CYCLOPENTANE-1,6’-3AZABICYCLO[3.1.0]HEXANE-2’,2’‘-[1,3]DIOXOLAN]-3’-ENE-1’,5’-DICARBONITRILE typically involves multi-step reactions. One common method includes the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
4’-AMINODISPIRO[CYCLOPENTANE-1,6’-3AZABICYCLO[3.1.0]HEXANE-2’,2’‘-[1,3]DIOXOLAN]-3’-ENE-1’,5’-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4’-AMINODISPIRO[CYCLOPENTANE-1,6’-3AZABICYCLO[3.1.0]HEXANE-2’,2’‘-[1,3]DIOXOLAN]-3’-ENE-1’,5’-DICARBONITRILE exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other spirocyclic and azabicyclic derivatives, such as:
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar core structure and are often used in drug design.
Spiro[3-azabicyclo[3.1.0]hexane-6,1-cyclopentane] derivatives:
The uniqueness of 4’-AMINODISPIRO[CYCLOPENTANE-1,6’-3AZABICYCLO[3.1.0]HEXANE-2’,2’‘-[1,3]DIOXOLAN]-3’-ENE-1’,5’-DICARBONITRILE lies in its specific spirocyclic arrangement, which may confer distinct chemical and biological properties.
Properties
InChI |
InChI=1S/C13H14N4O2/c14-7-11-9(16)17-13(18-5-6-19-13)12(11,8-15)10(11)3-1-2-4-10/h1-6H2,(H2,16,17) | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZLTGIMQPYQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3(C2(C4(N=C3N)OCCO4)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-bromophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4825600.png)


![N-allyl-2-{[3-(2-chlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4825614.png)

![2-[(2-OXO-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}ETHYL)SULFANYL]ACETIC ACID](/img/structure/B4825636.png)

![5-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]thiophene-2-sulfonamide](/img/structure/B4825641.png)
![3-[(2-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4825647.png)



![2-[(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B4825671.png)
